molecular formula C12H11NO3 B3022933 methyl (2-methyl-1H-indol-3-yl)(oxo)acetate CAS No. 62995-59-9

methyl (2-methyl-1H-indol-3-yl)(oxo)acetate

Cat. No. B3022933
CAS RN: 62995-59-9
M. Wt: 217.22 g/mol
InChI Key: YTOHHVFNEWVONJ-UHFFFAOYSA-N
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Description

Indole derivatives, such as “methyl (2-methyl-1H-indol-3-yl)(oxo)acetate”, are aromatic compounds that have a wide range of clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

Indole derivatives can be prepared by various methods. For example, one method involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Scientific Research Applications

These applications highlight the versatility and potential of methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate in various scientific contexts. Further research will continue to uncover its multifaceted roles and contribute to drug discovery and development . If you’d like more detailed information on any specific aspect, feel free to ask! 😊

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

properties

IUPAC Name

methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(11(14)12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOHHVFNEWVONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407083
Record name methyl (2-methyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2-methyl-1H-indol-3-yl)(oxo)acetate

CAS RN

62995-59-9
Record name Methyl 2-methyl-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62995-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (2-methyl-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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